N,N-dimethyl-2-nitrobenzamide
Overview
Description
N,N-Dimethyl-2-nitrobenzamide is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-2-nitrobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-nitrobenzoyl chloride+dimethylamine→this compound+HCl
Another method involves the copper-catalyzed amidation of nitriles with N-substituted formamides under an oxygen atmosphere. This method is advantageous due to its solvent-free conditions and high yield .
Industrial Production Methods: Industrial production of this compound often involves the use of readily available raw materials such as isatoic anhydride and dimethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.
Major Products:
Reduction: N,N-dimethyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
N,N-Dimethyl-2-nitrobenzamide can be compared with other similar compounds such as:
N,N-Dimethylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzamide: Lacks the dimethyl substitution on the amide nitrogen, affecting its solubility and reactivity.
Properties
IUPAC Name |
N,N-dimethyl-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQZUMNGHBYUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390771 | |
Record name | N,N-dimethyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-71-5 | |
Record name | N,N-Dimethyl-2-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2018-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-dimethyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reported structural information for 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide?
A1: Understanding the crystal structure of a molecule provides valuable insights into its physical and chemical properties. [] For example, the presence of weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions in the crystal packing of 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide can influence its melting point, solubility, and even its biological activity.
Q2: Does the paper mention any specific applications for 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide?
A2: No, the paper primarily focuses on characterizing the crystal structure of the compound. [] It doesn't delve into its potential applications or biological activities. Further research would be needed to explore these aspects.
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